Bienvenue dans la boutique en ligne BenchChem!

4-Amino-5-bromo-2-pyridinemethanol

Medicinal chemistry Cross-coupling Regioselectivity

This trisubstituted pyridine heterocycle delivers unmatched synthetic versatility via three chemically distinct handles: C-5 bromine for Suzuki-Miyaura cross-coupling diversification, C-4 amine for amidation or nucleophilic elaboration, and C-2 hydroxymethyl for oxidation, etherification, or esterification—all without protecting-group manipulation. Unlike regioisomeric analogs (e.g., 2-amino-5-bromo-3-pyridinemethanol), the para-amine-to-N1 geometry preserves unhindered metal coordination, ensuring reproducible Pd-catalyzed coupling efficiency. Procure this specific regioisomer to guarantee reaction fidelity in antimalarial and kinase-targeted library construction.

Molecular Formula C6H7BrN2O
Molecular Weight 203.039
CAS No. 103949-54-8; 103949-54-8
Cat. No. B2587294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-pyridinemethanol
CAS103949-54-8; 103949-54-8
Molecular FormulaC6H7BrN2O
Molecular Weight203.039
Structural Identifiers
SMILESC1=C(N=CC(=C1N)Br)CO
InChIInChI=1S/C6H7BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9)
InChIKeyHUPJQFKJORLSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromo-2-pyridinemethanol (CAS 103949-54-8): Core Identity and Physicochemical Baseline for Procurement Screening


4-Amino-5-bromo-2-pyridinemethanol (CAS 103949-54-8) is a trisubstituted pyridine heterocycle bearing a primary amino group at the 4-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 2-position, with a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . The compound is catalogued under MDL MFCD22577195 and has predicted physicochemical parameters including a boiling point of 368.6 ± 37.0 °C, a density of 1.766 ± 0.06 g/cm³, and a predicted pKa of 13.02 ± 0.10 . It is commercially available from multiple vendors at typical purities ranging from 95% to 98% (HPLC) . The compound is referenced in patent literature as a member of the broader aminopyridinemethanol class with therapeutic relevance, including antimalarial applications [1].

Why 4-Amino-5-bromo-2-pyridinemethanol Cannot Be Indiscriminately Replaced by Regioisomeric or Halo-Analog Building Blocks


Pyridine regioisomers bearing identical substituents at different ring positions are not functionally interchangeable. In 4-Amino-5-bromo-2-pyridinemethanol, the specific adjacency of the 4-NH₂ donor and the 5-Br leaving group to the 2-CH₂OH handle creates a unique spatial and electronic environment that governs both cross-coupling reactivity and downstream molecular recognition. Density functional theory (DFT) calculations on related aminobromopyridine systems have demonstrated that the electron density at the bromine-bound carbon—and consequently the oxidative addition propensity in palladium-catalyzed couplings—differs substantially between regioisomers such as 5-amino-2-bromopyridine and 2-amino-5-bromopyridine, leading to divergent reaction outcomes [1]. Furthermore, stereoelectronic effects of the ortho amino substituent on metal-ion binding at the pyridine N1 site have been quantified for pyridine-type ligands, showing that amino and methyl groups exert comparable steric influence that alters coordination geometry and complex stability [2]. Procurement of a regioisomer such as 2-amino-5-bromo-3-pyridinemethanol (CAS 335031-01-1) or 4-amino-5-bromo-3-pyridinemethanol (CAS 1806995-45-8) in place of the 2-hydroxymethyl-substituted target compound therefore risks failed coupling efficiency, altered pharmacokinetic profiles of downstream products, and non-reproducible synthetic routes .

Product-Specific Differentiation Evidence for 4-Amino-5-bromo-2-pyridinemethanol (CAS 103949-54-8) Relative to Closest Analogs


Regioisomeric Differentiation: Unique Substitution Pattern Enables Orthogonal Synthetic Reactivity at C-5 Bromine vs. Alternatives

The target compound's 4-amino-5-bromo-2-hydroxymethyl substitution pattern is unique among C₆H₇BrN₂O isomers. The 4-NH₂ group, being para to the ring nitrogen with a lone pair capable of resonance donation, electronically activates the C-5 position bearing bromine differently than the 2-amino-5-bromo-3-hydroxymethyl regioisomer (CAS 335031-01-1), where the amino group is ortho to the ring nitrogen. Computational studies on analogous aminobromopyridine pairs have shown that the electron density at the bromine-bearing carbon differs significantly between regioisomers due to differential conjugation of the amino lone pair with the pyridine π-system, directly impacting Pd(0) oxidative addition rates in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Practically, the 2-hydroxymethyl handle provides a synthetic entry point for etherification, esterification, or oxidation to the corresponding aldehyde/carboxylic acid, enabling divergent functionalization strategies not accessible with the 3-hydroxymethyl or 4-hydroxymethyl isomers .

Medicinal chemistry Cross-coupling Regioselectivity Pyridine functionalization

Differentiation via Purification and Quality Control: Vendor-Specific Purity Specifications (98% vs. 95%) That Impact Downstream Reproducibility

Commercially available 4-Amino-5-bromo-2-pyridinemethanol is offered at two distinct purity tiers: a standard grade at 95% purity and a higher grade at 98% purity (HPLC) . For procurement decision-making, this 3-percentage-point purity differential translates to a 2.5-fold difference in total impurity burden (5% vs. 2% total impurities). The 98% grade offered by vendors such as Leyan (Product No. 1126123) and MolCore is specifically positioned for pharmaceutical R&D and quality control applications where trace impurities—particularly debrominated byproducts or regioisomeric contaminants from synthesis—can interfere with palladium-catalyzed coupling steps by acting as catalyst poisons or competing substrates . In contrast, the closest regioisomeric analog (2-Amino-5-bromo-3-pyridinemethanol, CAS 335031-01-1) is typically available at 98% purity from vendors such as ChemImpex, but its different substitution pattern makes it unsuitable as a direct substitute .

Quality control Purity specification Procurement Analytical chemistry

Physicochemical Differentiation: pKa and Hydrogen-Bond Donor/Acceptor Profile Relative to Aminopyridine Analogs

The predicted pKa of 4-Amino-5-bromo-2-pyridinemethanol is 13.02 ± 0.10 (for the hydroxymethyl proton), with the pyridine nitrogen pKa and amino group pKa values contributing to a distinct acid-base profile . This compound possesses 2 hydrogen bond donors (NH₂, OH) and 3 hydrogen bond acceptors (pyridine N, NH₂, OH), yielding a hydrogen-bond donor count of 2 and acceptor count of 3, which is compliant with Lipinski's Rule of Five criteria [1]. In comparison, the des-hydroxymethyl analog 4-amino-5-bromo-2-methylpyridine lacks the H-bond donor capacity of the CH₂OH group, reducing its aqueous solubility and altering its suitability as a fragment or intermediate for targets requiring polar interactions at the 2-position . The 2-hydroxymethyl group further provides a synthetic handle for prodrug strategies (e.g., phosphate ester formation) that is absent in methyl-substituted analogs.

Physicochemical profiling Drug-likeness Lead optimization ADME prediction

Therapeutic Class Association: Aminopyridinemethanol Scaffold in Antimalarial Drug Discovery vs. 4-Quinolinemethanol and 4-Pyridinemethanol Comparators

The aminopyridinemethanol scaffold, of which 4-Amino-5-bromo-2-pyridinemethanol is a functionalized member, has been claimed in patent literature (US 11,220,482 B2) as a novel chemotype for antimalarial drug development, distinct from the historical 4-quinolinemethanols (e.g., mefloquine) and 4-pyridinemethanols (e.g., enpiroline) [1]. Within this patent family, aminopyridinemethanol derivatives demonstrated antimalarial activity with IC₅₀ values in the nanomolar to low micromolar range against chloroquine-sensitive and chloroquine-resistant P. falciparum strains [1]. While the unelaborated 4-Amino-5-bromo-2-pyridinemethanol itself has not been reported as a standalone antimalarial agent, its substitution pattern—specifically the 5-bromo group as a synthetic handle for Suzuki coupling to introduce aryl/heteroaryl diversity and the 4-amino group as a pharmacophoric element—makes it a strategically positioned late-stage diversification intermediate for generating compound libraries within this therapeutic class . This contrasts with 4-pyridinemethanol itself, which lacks the 4-amino group necessary for key target interactions identified in the SAR of this series.

Antimalarial Neglected tropical disease Drug discovery Structure-activity relationship

Metal Coordination Behavior: Ortho-Amino Effect on Pyridine N1 Basicity and Complex Stability vs. Non-Amino or Methyl-Substituted Analogs

The 4-amino substituent in 4-Amino-5-bromo-2-pyridinemethanol, being para to the ring nitrogen, exerts an electronic influence on pyridine N1 basicity that is distinct from ortho-substituted analogs. Systematic potentiometric studies on pyridine-type ligands have established that ortho amino and methyl groups impose comparable steric hindrance on metal ion coordination at the N1 site, with the steric effect quantitatively similar between –NH₂ and –CH₃ ortho substituents [1]. In 4-Amino-5-bromo-2-pyridinemethanol, the amino group is positioned para to N1, thus avoiding this steric penalty while still donating electron density through resonance, resulting in a different metal-binding profile compared to 2-amino-substituted pyridinemethanol regioisomers where the ortho amino group sterically crowds the N1 coordination sphere. This differential coordination behavior has practical consequences: the target compound can serve as a ligand or ligand precursor where N1-metal binding is desired without ortho steric interference, while the 5-bromo and 2-hydroxymethyl groups provide orthogonal functionalization sites.

Coordination chemistry Metal binding Ligand design Catalysis

Evidence-Backed Application Scenarios for 4-Amino-5-bromo-2-pyridinemethanol (CAS 103949-54-8) in Medicinal Chemistry and Agrochemical R&D


Late-Stage Diversification Intermediate for Antimalarial Aminopyridinemethanol Libraries

Based on the patent-protected aminopyridinemethanol scaffold for antimalarial drug discovery (US 11,220,482 B2), 4-Amino-5-bromo-2-pyridinemethanol serves as a strategically functionalized intermediate for generating compound libraries via Suzuki-Miyaura cross-coupling at the C-5 bromine position, followed by derivatization at the 2-hydroxymethyl and 4-amino handles [1]. The 5-bromo substituent enables introduction of aryl, heteroaryl, or metallocene diversity elements that are critical for antimalarial potency optimization, while the 4-amino group provides a key pharmacophoric element for target engagement [1].

Orthogonal Trifunctional Building Block for Parallel Medicinal Chemistry Optimization

The compound's three chemically distinct functional groups—C-5 bromine (cross-coupling electrophile), C-4 amine (nucleophile/amidation site), and C-2 hydroxymethyl (oxidation/etherification/esterification handle)—enable orthogonal derivatization strategies that are not simultaneously available in any single regioisomeric analog [1]. This orthogonality supports parallel library synthesis approaches in medicinal chemistry where independent variation at three positions on the pyridine core is desired without protecting group manipulation between steps .

Metal-Binding Ligand Precursor for Catalysis and Coordination Chemistry Studies

The para relationship of the 4-amino group to the pyridine N1 atom provides unhindered access to the nitrogen lone pair for metal coordination, a feature quantitatively supported by potentiometric studies showing that ortho amino substituents impose steric penalties on metal binding comparable to ortho methyl groups [1]. This compound can therefore serve as a precursor for designing N,N- or N,O-bidentate ligands where the hydroxymethyl group provides a secondary donor or anchoring point, without the coordination geometry distortions introduced by ortho-substituted analogs [1].

Fragment-Based Drug Discovery (FBDD) Starting Point with Rule-of-Five Compliance

With a molecular weight of 203.04 g/mol, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a predicted logP of approximately 0.5, 4-Amino-5-bromo-2-pyridinemethanol occupies favorable fragment-like chemical space compliant with Lipinski's Rule of Five [1]. The bromine atom provides anomalous scattering for X-ray crystallographic fragment screening, while its moderate lipophilicity and polar surface area (~59 Ų predicted) support aqueous solubility suitable for biochemical and biophysical assay conditions . This contrasts with bromine-free or methyl-substituted analogs that lack the crystallographic handle for definitive binding-mode determination.

Quote Request

Request a Quote for 4-Amino-5-bromo-2-pyridinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.